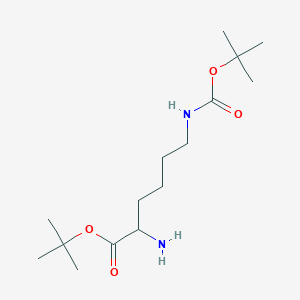

tert-Butyl N6-(tert-butoxycarbonyl)lysinate

Description

Properties

Molecular Formula |

C15H30N2O4 |

|---|---|

Molecular Weight |

302.41 g/mol |

IUPAC Name |

tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19) |

InChI Key |

XFQQITUYUVFREJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Lysine’s ε-Amino Group

The initial step involves the selective protection of the ε-amino group of lysine using di-tert-butyl dicarbonate (Boc2O). This reagent introduces the Boc protecting group, which is stable under neutral and basic conditions but removable under acidic conditions such as trifluoroacetic acid treatment.

- Reaction:

Lysine + di-tert-butyl dicarbonate → N6-(tert-butoxycarbonyl)-lysine - Conditions:

Typically performed in aqueous or mixed aqueous-organic solvents at controlled pH (~8-10) to favor selective Boc protection of the ε-amino group without affecting the α-amino group significantly. - Base: Tertiary amines or sodium bicarbonate are commonly used to maintain pH and facilitate the reaction.

Esterification of the α-Carboxyl Group to tert-Butyl Ester

Following Boc protection, the α-carboxyl group of lysine is esterified to form the tert-butyl ester. This step is crucial to protect the carboxyl group during peptide synthesis and to improve solubility and handling.

- Typical Method:

Reaction of N6-Boc-lysine with tert-butanol in the presence of an acid catalyst or via activation of the carboxyl group (e.g., using DCC or other coupling agents) to form the tert-butyl ester. - Alternative: Direct esterification using tert-butanol and acid catalysts under reflux conditions.

One-Pot or Sequential Synthesis

Some protocols combine Boc protection and esterification in a one-pot process or sequentially isolate intermediates. The choice depends on scale, purity requirements, and downstream applications.

Detailed Research Findings and Process Data

Patent-Described Method Using O-tertiary-butyl S-phenyl Thiocarbonate

A patented process describes the preparation of N-tertiarybutoxycarbonyl amino acids, including lysine derivatives, by reacting amino acids with O-tertiary-butyl S-phenyl thiocarbonate in the presence of a base and solvent at elevated temperatures (35–100°C, preferably 60–85°C). This method allows efficient Boc protection with good yields.

-

- Heating amino acid, base (tertiary amine), and O-tertiary-butyl S-phenyl thiocarbonate in a polar solvent.

- Oxidation of unreacted thiophenol with hydrogen peroxide while maintaining pH 8–10.

- Recovery of the Boc-protected amino acid.

Solvent: Mixture of water and lower alkanols (C1–C4) or strongly polar organic solvents.

- Yields: Generally high, with good purity due to selective reaction conditions.

Esterification and Purification

Following Boc protection, esterification with tert-butanol is performed, often under acidic catalysis or using coupling reagents. Purification typically involves extraction, washing, and solvent removal under reduced pressure.

Analytical Data Supporting Synthesis

- NMR Spectroscopy: Characteristic signals for Boc groups (tert-butyl protons around 1.4 ppm) and tert-butyl ester groups confirm successful protection.

- Mass Spectrometry: Molecular ion peaks consistent with C15H30N2O4 (molecular weight 302.41 g/mol).

- HPLC: Used to monitor reaction progress and purity, with retention times consistent with Boc-protected lysine tert-butyl ester.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Boc Protection | Lysine, di-tert-butyl dicarbonate, base (e.g., tertiary amine), solvent (water/alkanol) | Protect ε-amino group | pH 8–10, 35–85°C, 1–3 hours |

| 2. Esterification | N6-Boc-lysine, tert-butanol, acid catalyst or coupling agent | Form tert-butyl ester at α-carboxyl | Reflux or room temp, several hours |

| 3. Purification | Extraction, washing, solvent removal | Isolate pure tert-Butyl N6-(tert-butoxycarbonyl)lysinate | Use of organic solvents like dichloromethane, ethyl acetate |

Notes on Scale-Up and Industrial Preparation

- Industrial processes often use controlled pH and temperature to maximize yield and minimize side reactions.

- Use of O-tertiary-butyl S-phenyl thiocarbonate as Boc source is advantageous for large-scale synthesis due to ease of handling and reaction control.

- Purification steps include phase separations and solvent extractions to remove inorganic salts and by-products.

- Analytical techniques such as HPLC and NMR are essential for quality control.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and tert-butyl ester groups undergo acid-catalyzed cleavage, critical for deprotection in peptide synthesis:

Trifluoroacetic Acid (TFA)-Mediated Deprotection

-

Conditions : TFA (20–50% v/v) in dichloromethane (DCM) at 0–25°C .

-

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by tert-butyl cation elimination (Figure 1).

-

Outcome : Yields free lysine derivatives (e.g., H-Lys-OtBu) .

Hydrolysis in Biological Media

-

Stability : Half-life (T₁/₂) of ~25–36 hours in rat lung homogenate, indicating slow hydrolysis of the tert-butyl ester .

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| TFA (50%) | DCM | 25°C | 1–2 hours | H-Lys(Boc)-OtBu | >95% |

| Piperidine (20%) | DMF | RT | 30 minutes | Deprotected lysine ester | 85–90% |

Substitution Reactions

The ε-amino group (protected by Boc) and α-carboxyl group (as tert-butyl ester) participate in nucleophilic substitutions:

Nucleophilic Acyl Substitution

-

Reagents : Amines, thiols, or alcohols in the presence of coupling agents (e.g., EDCI/HOBt) .

-

Example : Coupling with Fmoc-Lys(Boc)-OH to form tetrapeptides (H-[Lys(Boc)]₄-OtBu) .

Aminolysis

-

Conditions : Excess primary amines in DMF at 0–5°C.

-

Outcome : Substitution of the tert-butyl ester with amide bonds .

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂) or NaOCl.

-

Outcome : Oxidation of the ε-amino group to nitro or hydroxylamine derivatives (rarely employed due to Boc stability).

Reduction

-

Reagents : LiAlH₄ or NaBH₄ in THF.

-

Outcome : Reduction of ester to alcohol (tert-butanol side product).

Mechanistic Insights from Catalytic Studies

Yb(OTf)₃-catalyzed reactions with di-tert-butyl dicarbonate (Boc₂O) reveal:

-

Pathway : Formation of a six-membered transition state for decarboxylative etherification (Figure 2) .

-

Chemoselectivity : Aliphatic primary alcohols react faster than secondary alcohols (steric hindrance) .

Stability Under Synthetic and Biological Conditions

Key Research Findings

-

Yb(OTf)₃ Catalysis : Enables Boc protection of alcohols and carboxylic acids with minimal side products .

-

Hydrolysis vs. Enzymatic Cleavage : Non-enzymatic hydrolysis dominates in physiological conditions .

-

Thermodynamic Control : Higher temperatures favor tert-butyl ether formation over carbonates .

Scientific Research Applications

Peptide Synthesis

Overview : The compound is primarily utilized in the synthesis of peptides due to its ability to protect the amino group of lysine during chemical reactions.

Applications :

- Boc Protection : The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, allowing for selective reactions at other functional groups without interference from the amino group. This is crucial in multi-step synthetic pathways where specific reactivity is required.

- Synthesis of Urethanes : Boc-protected lysine derivatives are used to create urethane derivatives, which are valuable intermediates in peptide synthesis. For instance, methods have been developed to synthesize Z-Lys(Boc) with high yields, showcasing the efficiency of using Boc protection in complex syntheses .

Drug Development

Overview : The compound plays a role in the formulation of prodrugs aimed at improving pharmacokinetic properties.

Case Studies :

- A study demonstrated that prodrugs derived from Boc-protected lysine exhibited enhanced stability and prolonged half-life in biological systems. For example, one prodrug showed a half-life of 25.4 hours in rat lung homogenate, indicating its potential for sustained release applications .

- The stability of these compounds allows for their use in targeted drug delivery systems, particularly for pulmonary administration where prolonged retention is beneficial .

Synthetic Organic Chemistry

Overview : The versatility of tert-butyl N6-(tert-butoxycarbonyl)lysinate extends to various synthetic organic reactions.

Applications :

- Esterification Reactions : It can be employed in esterification processes to form tert-butyl esters from carboxylic acids, enhancing the efficiency and yield of synthetic pathways .

- Flow Microreactor Systems : Recent advancements have introduced flow microreactor technology for the introduction of Boc groups into organic compounds efficiently. This method is noted for its sustainability and improved reaction conditions compared to traditional batch processes .

Cytotoxicity Studies

Overview : The safety profile of compounds synthesized using this compound has been evaluated in various cytotoxicity studies.

Findings :

- Research indicates that certain derivatives exhibit low cytotoxic effects on human cell lines, making them suitable candidates for therapeutic applications . This highlights the importance of evaluating safety alongside efficacy in drug development.

Data Tables

| Application Area | Specific Use Case | Yield/Outcome |

|---|---|---|

| Peptide Synthesis | Synthesis of Z-Lys(Boc) | 91% yield |

| Drug Development | Prodrug for pulmonary delivery | Half-life: 25.4 hours |

| Synthetic Organic Chem. | Tert-butyl ester formation | Up to 92% conversion |

| Cytotoxicity Studies | Evaluation on human cell lines | Low cytotoxicity |

Mechanism of Action

The mechanism of action of tert-Butyl N6-(tert-butoxycarbonyl)lysinate involves the protection of amino groups through the formation of a stable Boc group. This protects the amino group from unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Key Observations:

Protecting Group Diversity :

- The parent compound lacks the N2-Fmoc group present in and derivatives. The Fmoc group enables base-sensitive deprotection (e.g., piperidine), contrasting with the acid-labile Boc group, allowing orthogonal protection strategies .

- The glycinate derivative in incorporates a tert-butyl-protected glycine, expanding utility in constructing dipeptide backbones .

Synthetic Flexibility: Yb(OTf)3 catalysis () offers high efficiency for lysine protection, while T3P/DIEA () is preferred for coupling amino acids, minimizing racemization .

Reactivity and Stability: The parent compound’s simplicity reduces steric hindrance, favoring nucleophilic reactions at the ε-amino group. In contrast, Fmoc-containing analogs require careful handling to prevent premature deprotection .

Biological Activity

tert-Butyl N6-(tert-butoxycarbonyl)lysinate, also known as N6-Boc-D-lysine tert-butyl ester, is a derivative of lysine that has garnered attention for its potential applications in biological systems. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Weight : 302.41 g/mol

- CAS Number : 158000-11-4

The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions without interference from the amine functionality.

Synthesis

The synthesis of this compound typically involves the protection of the lysine amino group using di-tert-butyl dicarbonate (Boc2O). The process can be summarized as follows:

- Reactants : L-lysine, di-tert-butyl dicarbonate.

- Conditions : The reaction is usually carried out in a solvent such as THF at controlled pH.

- Yield : Typical yields range from 46% to higher depending on the specific conditions employed during synthesis .

Research indicates that this compound exhibits several biological activities, particularly in relation to its role in protein synthesis and modification. The protective Boc group allows for site-specific incorporation into proteins, which can be utilized for studying protein interactions and functions.

- Protein Incorporation : The compound can be genetically encoded into proteins via engineered tRNA synthetases, facilitating studies on protein dynamics and interactions .

- Enzyme Interaction : It has been shown to interact with various enzymes, influencing their activity and stability.

Case Studies

1. Tumor Uptake Studies

A study involving the administration of similar compounds demonstrated significant tumor uptake in laboratory mice models. The results indicated that modified lysine derivatives can enhance selective accumulation in tumor tissues compared to muscle tissues .

| Time (min) | Tumor/Muscle Ratio |

|---|---|

| 15 | 3.0 ± 0.9 |

| 30 | 3.5 ± 1.2 |

| 45 | 6.2 ± 2.8 |

This suggests potential applications in targeted drug delivery systems.

2. In Vitro Studies

In vitro experiments have shown that derivatives like this compound can modulate enzyme activity related to metabolic pathways, particularly those involved in glucose metabolism .

Research Findings

- Binding Affinity : The compound exhibits moderate binding affinity to various receptors, indicating potential off-target effects but also opportunities for therapeutic development .

- Toxicity Profile : Preliminary studies suggest a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for tert-Butyl N6-(tert-butoxycarbonyl)lysinate?

Methodological Answer: A common approach involves coupling Fmoc-Lys(Boc)-OH with glycine tert-butyl ester using T3P (propylphosphonic anhydride) as a coupling agent and DIEA (N,N-diisopropylethylamine) as a base in anhydrous xylene. The reaction mixture is stirred under inert conditions, followed by purification via silica gel chromatography to isolate the product. This method minimizes racemization and ensures high yields of the protected lysine derivative .

Q. How is the purity of this compound validated?

Methodological Answer: Purity is assessed using a combination of analytical techniques:

- GC/MS : Identifies volatile impurities or byproducts.

- HPLC : Quantifies purity percentage under optimized mobile-phase conditions.

- NMR Spectroscopy (¹H and ¹³C): Confirms structural integrity and detects residual solvents. For the hydrochloride salt form, elemental analysis and X-ray crystallography are recommended .

Q. What storage conditions are critical for maintaining stability?

Methodological Answer: Store at 0–6°C in moisture-free, airtight containers under an inert atmosphere (e.g., argon or nitrogen). Exposure to humidity or elevated temperatures can hydrolyze the Boc group or promote degradation. Glass containers with PTFE-lined caps are preferred to prevent leaching of organic contaminants .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis?

Methodological Answer: Key variables include:

- Coupling Reagent Selection : T3P enhances efficiency in non-polar solvents like xylene by reducing side reactions.

- Stoichiometry : A 1.2:1 molar ratio of coupling reagent to substrate improves activation.

- Temperature Control : Maintain reaction at 25–30°C to balance reactivity and stability. Post-reaction, monitor completion via TLC (Rf comparison) or in situ FTIR for carbonyl group tracking .

Q. What strategies mitigate Boc group instability during complex reactions?

Methodological Answer:

- Acid Sensitivity : Use mild acidic conditions (e.g., 10% citric acid) for selective deprotection; avoid trifluoroacetic acid unless intentional cleavage is needed.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation.

- Real-Time Monitoring : Employ TLC or LC-MS to detect premature deprotection. Adjust solvent polarity (e.g., switch to DCM/hexane mixtures) to stabilize intermediates .

Q. How can low yields in large-scale synthesis be resolved?

Methodological Answer:

- Solvent Optimization : Anhydrous xylene improves solubility of intermediates; pre-dry solvents over molecular sieves.

- Stepwise Reagent Addition : Add T3P dropwise to control exothermicity and reduce side-product formation.

- In Situ Activation : Pre-activate the carboxyl group with DCC/HOBt before coupling to improve reaction kinetics .

Q. How is regioselective protection of lysine achieved?

Methodological Answer: Use orthogonal protecting groups :

- Boc for the ε-amino group (stable under basic conditions).

- Fmoc for the α-amino group (cleaved with piperidine). Sequential deprotection allows selective functionalization. Confirm regiochemistry via 2D NMR (e.g., COSY, HSQC) .

Q. How to address contradictions in Boc group stability across studies?

Methodological Answer: Discrepancies often arise from solvent polarity or trace acidic/basic impurities. For reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.